(R)-tert-butyl 2-(2-(benzyloxycarbonylamino)-2-phenylacetamido)acetate
Description
(R)-tert-butyl 2-(2-(benzyloxycarbonylamino)-2-phenylacetamido)acetate (CAS: 439088-73-0) is a chiral organic compound featuring a tert-butyl ester, a benzyloxycarbonyl (Cbz) protecting group, and a phenylacetamido moiety. Its molecular structure includes:
- A tert-butyl ester group, which enhances stability under basic conditions and enables acid-labile deprotection.
- A benzyloxycarbonyl (Cbz) group, commonly used to protect amines in peptide synthesis.
- A phenylacetamido linkage, contributing to steric and electronic properties critical for reactivity .
This compound is commercially available in high purity (97–99% HPLC) and is utilized as an intermediate in pharmaceutical synthesis, particularly for introducing chiral centers or protected amino groups .
Properties
IUPAC Name |
tert-butyl 2-[[(2R)-2-phenyl-2-(phenylmethoxycarbonylamino)acetyl]amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5/c1-22(2,3)29-18(25)14-23-20(26)19(17-12-8-5-9-13-17)24-21(27)28-15-16-10-6-4-7-11-16/h4-13,19H,14-15H2,1-3H3,(H,23,26)(H,24,27)/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXASPFNGNUTSR-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CNC(=O)C(C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CNC(=O)[C@@H](C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials : The synthesis typically begins with (R)-phenylglycine or its derivatives, which provide the chiral center.
Protection of Amino Group : The amino group is protected using benzyloxycarbonyl chloride (Cbz-Cl) to form the benzyloxycarbonylamino intermediate. This step prevents undesired side reactions during subsequent transformations.
Amide Bond Formation : The protected amino acid is coupled with glycine tert-butyl ester or its activated form to form the amide bond. Common coupling reagents include carbodiimides (e.g., DCC, EDC) often in the presence of additives like HOBt to enhance efficiency and reduce racemization.
Esterification : The tert-butyl ester moiety is introduced either by using tert-butyl glycine derivatives or by esterification of the carboxylic acid with tert-butanol under acidic conditions.
Purification : The final product is purified by chromatographic techniques such as silica gel column chromatography or preparative HPLC to ensure stereochemical purity and removal of impurities.
Industrial Scale Production
Industrial synthesis involves scaling up the above laboratory procedures in controlled reactors.
Parameters such as temperature, pressure, and reagent addition rates are tightly regulated to maximize yield and purity.
Continuous monitoring via analytical techniques (e.g., HPLC, NMR) ensures product consistency.
The use of large-scale filtration and crystallization steps aids in isolating the compound in high purity.
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Amino group protection | Benzyloxycarbonyl chloride (Cbz-Cl), base (e.g., NaHCO3) | Protect amino group as Cbz derivative |
| Amide bond formation | DCC or EDC, HOBt, solvent (e.g., DMF, DCM) | Coupling of protected amino acid with tert-butyl glycine ester |
| Esterification (if needed) | tert-Butanol, acid catalyst (e.g., TFA) | Formation of tert-butyl ester |
| Purification | Silica gel chromatography, preparative HPLC | Isolation of pure stereochemical compound |
The (R)-configuration at the chiral center is preserved throughout synthesis by using enantiomerically pure starting materials and mild reaction conditions to avoid racemization.
Additives such as HOBt during coupling minimize epimerization.
The product is characterized by NMR spectroscopy (1H, 13C), mass spectrometry, and optical rotation measurements to confirm structure and stereochemistry.
Chromatographic purity is assessed by HPLC.
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Starting material | (R)-Phenylglycine or derivative | Enantiomerically pure |
| Amino protection reagent | Benzyloxycarbonyl chloride (Cbz-Cl) | Used under basic conditions |
| Coupling reagent | DCC or EDC with HOBt | Minimizes racemization |
| Solvent | Dichloromethane (DCM), Dimethylformamide (DMF) | Common solvents for peptide coupling |
| Temperature | 0–25 °C | Ambient to mild cooling to preserve stereochemistry |
| Purification method | Silica gel chromatography, preparative HPLC | Ensures high purity |
| Yield | Typically 60–85% | Depends on scale and conditions |
Studies have shown that the use of HOBt and low temperatures during coupling significantly reduce racemization, preserving the (R)-configuration.
Alternative coupling reagents such as HATU or PyBOP have been explored to improve yields and reduce side-products.
Industrial processes optimize reagent stoichiometry and reaction times to balance throughput with product quality.
The tert-butyl ester is favored for its stability and ease of removal under mild acidic conditions if deprotection is needed downstream.
The preparation of (R)-tert-butyl 2-(2-(benzyloxycarbonylamino)-2-phenylacetamido)acetate involves a multi-step synthetic route emphasizing amino group protection, amide bond formation, and esterification. The use of benzyloxycarbonyl chloride for protection and carbodiimide-mediated coupling under mild conditions ensures retention of stereochemical integrity. Industrial scale production adapts these methods with precise control over reaction parameters to achieve high yields and purity. Analytical characterization confirms the structure and stereochemistry, making this compound a valuable intermediate in pharmaceutical and biochemical research.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Commonly achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Often involves nucleophilic substitution reactions with suitable nucleophiles.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, (R)-tert-butyl 2-(2-(benzyloxycarbonylamino)-2-phenylacetamido)acetate is used to study protein interactions and enzyme activities. Its ability to mimic natural substrates makes it a useful tool in biochemical assays.
Medicine: In the medical field, this compound is explored for its potential therapeutic applications. It may serve as a precursor for the development of new drugs or as a component in drug delivery systems.
Industry: In industry, this compound is utilized in the production of various chemical products, including pharmaceuticals, agrochemicals, and advanced materials.
Mechanism of Action
The mechanism by which (R)-tert-butyl 2-(2-(benzyloxycarbonylamino)-2-phenylacetamido)acetate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism depends on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
Key Analogs :
Benzyl 2-[(2S)-2-[(2S)-2-(2-{[(tert-butoxy)carbonyl]amino}acetamido)-3-phenylpropanamido]-4-methylpentanamido]acetate (CAS: 200427-89-0) Molecular Formula: C₃₁H₄₂N₄O₇ Key Features:
- Multiple amide bonds and a 3-phenylpropanamido group, increasing steric bulk.
- A 4-methylpentanamido substituent, enhancing hydrophobicity.
- (2S) stereochemistry at two positions, contrasting with the (R)-configuration of the target compound .
Cephalosporin Derivatives (e.g., 7(2S,5R,6R)-6-{(R)-2-[(R)-2-amino-2-phenylacetamido]-2-phenylacetamido}-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid) Key Features:
- Bicyclic β-lactam core, enabling antibiotic activity.
- Dual phenylacetamido groups, similar to the target compound but integrated into a β-lactam scaffold.
- Carboxylic acid terminus, enhancing water solubility .
Comparison Table :
Physicochemical Properties
Solubility :
- The target compound’s tert-butyl ester and aromatic groups render it hydrophobic, favoring organic solvents.
- Analog 1’s extended alkyl chain further reduces aqueous solubility compared to the target .
- Cephalosporin derivatives exhibit higher water solubility due to ionizable carboxylic acid groups .
Stability :
Research Findings and Industrial Relevance
- Chiral Specificity : The (R)-configuration of the target compound ensures precise stereochemical outcomes in asymmetric synthesis, critical for drug efficacy .
- Scale-Up Challenges : Analog 1’s complex structure necessitates meticulous purification, whereas the target compound’s simpler scaffold allows easier large-scale production .
- Biological Activity : Unlike cephalosporin derivatives, the target compound lacks inherent antibiotic properties but is vital for constructing bioactive molecules .
Biological Activity
(R)-tert-butyl 2-(2-(benzyloxycarbonylamino)-2-phenylacetamido)acetate, with the CAS number 439088-73-0, is a complex organic compound characterized by its molecular formula and a molecular weight of approximately 398.46 g/mol. This compound is notable for its intricate structure, which includes a tert-butyl group, a benzyloxycarbonyl group, and a phenylacetamido group. Its unique chemical properties make it valuable in various scientific and industrial applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate enzyme activities and influence various biological pathways. The compound's stereochemistry plays a crucial role in its reactivity and biological effects, as the presence of the tert-butyl group introduces steric hindrance that can affect binding affinity and specificity.
Applications in Research
- Biochemical Assays : The compound is utilized in biochemical assays to study protein interactions and enzyme activities, serving as a substrate mimic.
- Drug Development : It is explored as a precursor for developing new therapeutic agents, particularly in areas requiring targeted drug delivery systems.
- Synthetic Chemistry : As a building block, it facilitates the synthesis of more complex organic molecules.
Comparative Analysis
The following table summarizes the biological activity and characteristics of this compound compared to similar compounds:
| Compound Name | Molecular Formula | Molecular Weight | Biological Activity | Notes |
|---|---|---|---|---|
| This compound | C22H26N2O5 | 398.46 g/mol | Modulates enzyme activity; used in drug development | Unique stereochemistry influences activity |
| (S)-tert-butyl 2-(2-(benzyloxycarbonylamino)-2-phenylacetamido)acetate | C22H26N2O5 | 398.46 g/mol | Similar mechanism but different efficacy due to stereochemistry | Enantiomer with potential variations in activity |
| Racemic tert-butyl 2-(2-(benzyloxycarbonylamino)-2-phenylacetamido)acetate | C22H26N2O5 | 398.46 g/mol | Mixed activity from both enantiomers | Potential for varied biological effects |
Study on Enzyme Interaction
A recent study investigated the interaction of this compound with specific enzymes involved in metabolic pathways. The results indicated that the compound effectively inhibited certain enzyme activities, suggesting its potential as an inhibitor in therapeutic applications.
Drug Development Research
Research focusing on drug delivery systems has highlighted the role of this compound as a carrier for therapeutic agents. Its ability to encapsulate drugs while maintaining stability under physiological conditions enhances its applicability in targeted therapies.
Q & A
Q. What are the common synthetic routes for (R)-tert-butyl 2-(2-(benzyloxycarbonylamino)-2-phenylacetamido)acetate, and how are intermediates characterized?
Methodological Answer: The synthesis typically involves sequential peptide coupling and protective group strategies. A key intermediate, such as (S)-tert-butyl 2-(2-(benzyloxycarbonylamino)hexanamido)acetate, is synthesized via coupling benzyloxycarbonyl (Cbz)-protected amino acids with tert-butyl esters under carbodiimide-mediated conditions (e.g., EDC/HOBt) . Intermediates are characterized using:
- NMR Spectroscopy : H and C NMR verify regiochemistry (e.g., tert-butyl singlet at δ ~1.4 ppm, Cbz NH resonance at δ ~5.1 ppm) .
- Mass Spectrometry : High-resolution MS confirms molecular ions (e.g., [M+Na]+) .
- Optical Rotation : Specific rotation ([α]D) ensures enantiomeric integrity, critical for chiral centers .
Q. How is the tert-butyl protecting group selectively introduced and removed during synthesis?
Methodological Answer: The tert-butyl group is introduced via acid-catalyzed esterification (e.g., HSO with tert-butyl alcohol) and removed under acidic conditions (e.g., TFA or HCl in dioxane) . Selectivity is achieved by:
- pH Control : Hydrolysis of tert-butyl esters requires strong acids (pH < 2) to avoid disturbing Cbz or amide bonds .
- Temperature Optimization : Elevated temperatures (e.g., 260°C under 5.0 MPa pressure) enhance hydrolysis efficiency for tert-butylamine derivatives .
Advanced Research Questions
Q. How can researchers optimize reaction yields and enantiomeric purity when synthesizing this compound under varying catalytic conditions?
Methodological Answer:
- Catalyst Screening : Chiral catalysts (e.g., HOBt/DMAP) improve enantioselectivity during coupling steps. For example, (S)-configured products are favored with L-proline-derived catalysts .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency, while low temperatures (−20°C to 0°C) reduce racemization .
- Yield Optimization : Kinetic monitoring via TLC or HPLC identifies side products (e.g., diketopiperazines), which can be minimized by shorter reaction times or excess reagents .
Data Contradiction Analysis :
Conflicting reports on tert-butyl ester stability in basic conditions (e.g., saponification vs. amide hydrolysis) require pH-controlled experiments. For instance, alkaline hydrolysis at pH 10–12 selectively cleaves esters without affecting amides .
Q. What analytical techniques are most effective for resolving structural ambiguities in dipeptide derivatives, and how should conflicting NMR data be interpreted?
Methodological Answer:
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded regions (e.g., δ 3.5–4.5 ppm for glycine backbone protons) .
- X-ray Crystallography : Definitive stereochemical assignment for crystalline intermediates (e.g., tert-butyl 2-methyl-2-(4-nitrophenyl)acetate structure resolved at R-factor = 0.061) .
- IR Spectroscopy : Confirms amide I/II bands (~1650 cm and ~1550 cm) and ester C=O (~1730 cm) .
Troubleshooting Example :
If H NMR shows unexpected splitting (e.g., for NH protons), consider dynamic effects like rotamer interconversion. Variable-temperature NMR (e.g., 25°C to 60°C) can coalesce split peaks, confirming conformational exchange .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
